molecular formula C12H10N2O3 B6386431 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261903-30-3

5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6386431
CAS RN: 1261903-30-3
M. Wt: 230.22 g/mol
InChI Key: GFMDPULNBHWWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, commonly referred to as 5-Aminoisonicotinic acid (5-AINA), is an organic compound belonging to the family of isonicotinic acids. It is a white, crystalline solid with a melting point of 156-158°C and a molecular weight of 179.19 g/mol. 5-AINA is an important intermediate in the synthesis of a variety of drugs, particularly those with anti-inflammatory and analgesic properties. In addition, 5-AINA has been studied for its potential biological activities, including its role as a neurotransmitter and its ability to inhibit the enzyme acetylcholinesterase. This article will provide an overview of the synthesis, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of 5-AINA research.

Scientific Research Applications

5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential biological activities, including its role as a neurotransmitter and its ability to inhibit the enzyme acetylcholinesterase. It has been used as a substrate in studies of enzyme activity and as a ligand in studies of receptor binding. 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has also been used to study the structure and function of the nicotinic acetylcholine receptor (nAChR).

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. Studies have suggested that 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% may act as a partial agonist at the nicotinic acetylcholine receptor (nAChR). It is also believed to interact with other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, to produce its effects.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is relatively stable and can be stored for long periods of time. However, the use of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is limited by its low solubility in water and its low potency.

Future Directions

The potential applications of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% are vast and the research is still in its early stages. Future research could focus on the development of more potent and selective agonists and antagonists of the nAChR, as well as the elucidation of its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%, such as its use as an anti-inflammatory agent or an anxiolytic. Finally, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% could be studied for its potential role in the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized from 3-amino-5-phenyl-2-hydroxybenzoic acid (APHB) and isonicotinic acid (INA) using a two-step reaction process. In the first step, APHB is reacted with INA in the presence of a base such as sodium hydroxide to form 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%. In the second step, the reaction mixture is heated at reflux to complete the reaction. The yield of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% from this reaction is typically 95%.

properties

IUPAC Name

5-(3-aminophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-8-3-1-2-7(4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMDPULNBHWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686941
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminophenyl)-2-hydroxyisonicotinic acid

CAS RN

1261903-30-3
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.